molecular formula C19H25NO B1662668 替司米芬 CAS No. 98774-23-3

替司米芬

货号: B1662668
CAS 编号: 98774-23-3
分子量: 283.4 g/mol
InChI 键: NFIXBCVWIPOYCD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tesmilifene, also known as N,N-diethyl-2-(4-phenylmethyl)ethanamine, is a small-molecule antineoplastic drug and chemopotentiator. It was developed by YM BioSciences for the treatment of breast cancer in the early 2000s but was never marketed. Tesmilifene is structurally related to the triphenylethylene derivative tamoxifen but lacks the stilbene bridge and third phenyl ring necessary for binding to the estrogen receptor .

科学研究应用

Breast Cancer

Tesmilifene's most notable application has been in breast cancer treatment. Key findings from various studies include:

  • Phase III Trials : In a pivotal Phase III trial involving 723 patients with metastatic breast cancer, tesmilifene was evaluated in combination with epirubicin/cyclophosphamide versus epirubicin/cyclophosphamide alone. Although the trial was terminated early due to an unlikely demonstration of significant survival benefit, earlier studies showed promising results with tesmilifene combined with doxorubicin .
  • Enhanced Survival Rates : A Phase II trial demonstrated that combining tesmilifene with doxorubicin led to improved response rates compared to doxorubicin alone, suggesting that tesmilifene may effectively sensitize resistant tumor cells to chemotherapy .

Brain Tumors

The application of tesmilifene in brain tumors is also being explored:

  • Increased Permeability : Tesmilifene has been shown to increase the extravasation of permeability marker molecules in glioma models, indicating its potential to enhance drug delivery across the BBB .
  • Signaling Pathways : The activation of NFκB and involvement of MAPK/ERK and PI3K/Akt pathways have been identified as mechanisms through which tesmilifene affects BBB integrity and permeability .

Case Studies and Trials

A summary of significant clinical trials and findings related to tesmilifene includes:

Study TypePopulationInterventionOutcome
Phase II TrialMetastatic Breast CancerDoxorubicin + TesmilifeneIncreased response rates over doxorubicin alone
Phase III TrialAdvanced Breast CancerEpirubicin/Cyclophosphamide + TesmilifeneTerminated early; unlikely survival benefit seen
Experimental StudyGlioma ModelTesmilifeneIncreased BBB permeability; inhibited efflux pumps

作用机制

替米利芬的确切作用机制尚不清楚。有人推测,替米利芬可能作为 P-糖蛋白泵的激活底物,使典型的 P-糖蛋白底物更有效地排出。 这个过程消耗 ATP,导致活性氧的产生,从而压倒细胞使其失活的能力,最终导致细胞死亡 . 替米利芬也与抗雌激素结合位点结合,取代组胺,与其在乳腺癌细胞中的细胞毒性作用相关联 .

准备方法

替米利芬通过一系列涉及形成二苯甲烷结构的化学反应合成。 合成路线通常涉及苄基氯与苯酚反应生成苄基苯基醚,然后用二乙胺烷基化生成最终化合物 . 反应条件包括使用乙醇等溶剂和氢氧化钠等催化剂。

化学反应分析

替米利芬会经历各种化学反应,包括:

    氧化: 替米利芬可以被氧化形成相应的 N-氧化物。

    还原: 该化合物可以被还原形成仲胺。

    取代: 替米利芬可以与卤素发生亲核取代反应。

这些反应中常用的试剂包括用于氧化的过氧化氢、用于还原的氢化铝锂和用于取代的卤化剂。 这些反应形成的主要产物为 N-氧化物、仲胺和卤代衍生物 .

相似化合物的比较

替米利芬在结构上与他莫西芬(一种众所周知的选择性雌激素受体调节剂)相关,但缺乏与雌激素受体结合所需的芪桥和第三个苯环 . 与他莫西芬不同,替米利芬不作为选择性雌激素受体调节剂。 它也与二苯甲烷抗组胺药(如苯海拉明和羟嗪)相关,但在抗 H1 受体活性测定中效果要弱得多 . 这种结构上的独特之处使得替米利芬成为抗雌激素结合位点的选择性配体,没有雌激素受体亲和力。

类似化合物包括:

生物活性

Tesmilifene, also known as N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine, is a small-molecule chemopotentiator that has garnered attention for its potential in enhancing the efficacy of conventional chemotherapy, particularly in breast cancer treatment. This compound is a tamoxifen analog with antihistamine properties and has been investigated for its ability to modify the pharmacokinetics of chemotherapeutic agents and improve therapeutic outcomes.

Tesmilifene's primary mechanism involves the modulation of the blood-brain barrier (BBB) permeability and the inhibition of drug efflux pumps. Research indicates that tesmilifene can significantly increase the permeability of the BBB in glioma models, allowing for enhanced delivery of therapeutic agents to brain tumors. It achieves this by:

  • Inhibiting Efflux Pumps : Tesmilifene reduces the activity of P-glycoprotein and multidrug resistance-associated protein-1, which are responsible for pumping out drugs from cells, thus increasing intracellular concentrations of chemotherapeutics .
  • Modulating Tight Junction Proteins : The compound down-regulates mRNA expression of tight junction proteins critical for maintaining BBB integrity, which facilitates drug extravasation into tumor tissues .
  • Activating Signaling Pathways : It activates nuclear factor kappa B (NFκB) and involves MAPK/ERK and PI3K/Akt pathways, contributing to its effects on endothelial cells .

Case Studies and Trials

  • Phase III Trials : In a pivotal phase III trial involving 305 patients with metastatic breast cancer, tesmilifene combined with doxorubicin resulted in an overall survival of 23.6 months compared to 15.6 months for those receiving doxorubicin alone. Although there were no significant differences in tumor response rates or progression-free survival, the survival benefit was notable .
  • Quality of Life Analyses : A quality-of-life analysis from a clinical trial indicated that patients receiving tesmilifene experienced significant toxicity, including nausea and hallucinations. However, aggressive premedication regimens helped mitigate some adverse effects related to emesis .
  • Mechanistic Studies : A study demonstrated that tesmilifene not only increased fluorescein extravasation in glioma models but also inhibited efflux pump activity in brain endothelial cells, suggesting its potential role in enhancing drug delivery across the BBB .

Comparative Data on Survival Outcomes

Treatment ArmOverall Survival (months)Progression-Free Survival (months)Tumor Response Rate (%)
Doxorubicin alone15.6Not significantly differentNot significantly different
Doxorubicin + Tesmilifene23.6Not significantly differentNot significantly different

Adverse Effects

Despite its promising efficacy, tesmilifene is associated with specific adverse effects that warrant consideration:

  • Nausea and Vomiting : Commonly reported side effects that can significantly impact quality of life.
  • Hallucinations : An unusual toxicity profile linked to its antihistamine properties .

属性

IUPAC Name

2-(4-benzylphenoxy)-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIXBCVWIPOYCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

92981-78-7 (hydrochloride)
Record name Tesmilifene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098774233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1045661
Record name Tesmilifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Although the exact mechanism of action is not known, one study (PMID: 16413681) proposes that tesmilifene may be an activating p-gp substrate, which enables the p-gp pump to extrude typical p-gp substrates (such as anthracyclines or taxanes) more efficiently. This process consumes ATP, since the p-gp is absolutely, and highly dependent on ATP hydrolysis. The mechanism of cell death is likely to result not from the presence of chemotherapy inside the cell (in fact the chemotherapy is extruded) but, directly or indirectly, from the enhanced consumption of ATP. The ATP may be consumed below a threshold necessary for survival, or, (more likely) the enhanced ATP production required to maintain ATP levels may result in the generation of reactive oxygen species (ROS) to an extent that overwhelms the cell’s ability to inactivate them. The result would be additional cell death, but only in the mdr+ population. The doxorubicin would continue to act on the drug sensitive remainder of the cell population, but without the help of tesmilifene.
Record name Tesmilifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04905
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

98774-23-3
Record name Tesmilifene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98774-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tesmilifene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098774233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tesmilifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04905
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tesmilifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TESMILIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I43T3ID6G2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tesmilifene
Reactant of Route 2
Reactant of Route 2
Tesmilifene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Tesmilifene
Reactant of Route 4
Reactant of Route 4
Tesmilifene
Reactant of Route 5
Reactant of Route 5
Tesmilifene
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Tesmilifene

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。